6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one

Lipophilicity Drug-likeness XLogP3

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one (CAS 1823324-99-7) is a fluorinated spirocyclic compound that fuses a four-membered azetidine ring with a benzo[d][1,3]oxazin-2(1H)-one core via a shared quaternary spiro carbon. With a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 Da , it belongs to the broader class of spirocyclic azetidines—privileged scaffolds in medicinal chemistry valued for introducing conformational constraint, modulating physicochemical properties, and improving metabolic stability.

Molecular Formula C10H9FN2O2
Molecular Weight 208.192
CAS No. 1823324-99-7
Cat. No. B2671483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one
CAS1823324-99-7
Molecular FormulaC10H9FN2O2
Molecular Weight208.192
Structural Identifiers
SMILESC1C2(CN1)C3=C(C=CC(=C3)F)NC(=O)O2
InChIInChI=1S/C10H9FN2O2/c11-6-1-2-8-7(3-6)10(4-12-5-10)15-9(14)13-8/h1-3,12H,4-5H2,(H,13,14)
InChIKeySONRVANAEBUVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one (CAS 1823324-99-7): Spirocyclic Azetidine-Benzoxazinone Building Block for Medicinal Chemistry


6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one (CAS 1823324-99-7) is a fluorinated spirocyclic compound that fuses a four-membered azetidine ring with a benzo[d][1,3]oxazin-2(1H)-one core via a shared quaternary spiro carbon [1]. With a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 Da , it belongs to the broader class of spirocyclic azetidines—privileged scaffolds in medicinal chemistry valued for introducing conformational constraint, modulating physicochemical properties, and improving metabolic stability . The compound presents a free NH on the azetidine ring and an NH on the benzoxazinone lactam, offering two diversification handles for parallel chemistry or further functionalization. It is commercially available from multiple vendors at purities of 95% (AKSci) to 98% (Leyan) .

Why 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one Cannot Be Replaced by Its Closest Analogs


Superficially, other spiro-azetidine-benzoxazinones or spiro-piperidine-benzoxazinones may appear interchangeable with 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one. However, three structural discriminants preclude generic substitution: (i) the 6'-fluoro substituent on the benzoxazinone core alters both the electronic character of the aromatic ring and the lipophilicity profile (XLogP3 = 0.4) [1], differing from non-fluorinated or regioisomeric fluorinated analogs; (ii) the azetidine ring, a strained four-membered heterocycle, imposes greater conformational rigidity and reduced metabolic recognition compared to pyrrolidine or piperidine isosteres ; and (iii) the free azetidine NH serves as a key diversification anchor that N-methylated or N-acylated analogs have already relinquished . These three factors together create a physicochemical and synthetic profile that cannot be replicated by any single in-class alternative.

Quantitative Differentiation Evidence for 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one vs. Closest Analogs


Fluorine-Driven Lipophilicity Modulation: 6'-Fluoro vs. Non-Fluorinated Parent Scaffold

The 6'-fluoro substituent on 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one imparts a computed XLogP3 of 0.4 [1], representing a measurable increase in lipophilicity relative to the non-fluorinated parent scaffold. While direct XLogP3 data for the des-fluoro analog (spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one free base) is not reported in computational databases, the addition of a fluorine substituent onto an aromatic ring typically increases calculated logP by approximately 0.3–0.5 log units compared to the hydrogen analog [2]. This fluorine-mediated lipophilicity adjustment is critical for modulating membrane permeability and target-binding kinetics in medicinal chemistry programs.

Lipophilicity Drug-likeness XLogP3 Fluorine substitution

Regioisomeric Differentiation: 6'-Fluoro vs. 8-Fluoro Substitution Pattern on the Benzoxazinone Core

The 6'-fluoro substitution pattern in 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one (CAS 1823324-99-7) is regioisomerically distinct from the 8-fluoro isomer—8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one (CAS 2361644-10-0, available as TFA salt) . The 6'-position places the fluorine para to the lactam carbonyl in the benzoxazinone ring, whereas the 8-position places it ortho to the lactam carbonyl, creating significantly different electronic environments. The 6'-fluoro regioisomer is also commercially available without a TFA counterion , whereas the 8-fluoro analog is supplied exclusively as the TFA salt , which may complicate direct use in base-sensitive chemistry or biological assays.

Regioisomer Fluorine position Electronic effects Structure-activity relationship

Azetidine vs. Piperidine Spiro Core: Conformational Rigidity and Metabolic Stability Advantage

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one features a four-membered azetidine ring as the spiro partner, distinguishing it from spiro-piperidine analogs such as 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 92926-32-4) [1]. The azetidine ring is significantly more strained than piperidine (ring strain ~26.5 kcal/mol for azetidine vs. ~6.2 kcal/mol for piperidine) [2], conferring greater conformational rigidity. Literature on spirocyclic azetidines indicates that, unlike analogous pyrrolidines, piperidines, or aromatic rings, spirocyclic azetidines are poorly recognized by oxidative degradation enzymes and thus serve to mitigate early metabolic clearance . The piperidine analog carries a higher molecular weight (236.24 vs. 208.19 Da), a larger TPSA, and greater conformational flexibility (the piperidine chair can interconvert) [1].

Conformational constraint Metabolic stability Azetidine Piperidine bioisostere

Free Azetidine NH as a Differentiation Handle vs. N-Methylated Analog

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one possesses a free secondary amine on the azetidine ring (NH), which is absent in the N-methylated analog 6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one (CAS 1563182-62-6) . The N-methyl analog has a higher molecular weight (222.22 vs. 208.19 Da), an additional methyl group that increases lipophilicity, and—critically—lacks the nucleophilic NH required for reductive amination, amide coupling, sulfonamide formation, or urea synthesis. The free NH on the target compound thus serves as an orthogonal diversification handle that the N-methyl analog has already consumed, reducing its utility for library synthesis.

Diversification handle Free amine N-methylation Parallel synthesis

Zero Rotatable Bonds and Low TPSA: Conformational Pre-organization for Target Binding

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one has zero rotatable bonds [1], a property shared by few small-molecule building blocks of this molecular weight range. In contrast, the non-spirocyclic constitutional isomer 7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione (CAS not specifically listed; same formula C10H9FN2O2, MW 208.19) contains a flexible seven-membered diazepine ring with multiple rotatable bonds. The zero rotatable bond count of the target compound translates to minimal conformational entropy penalty upon target binding (estimated ΔS contribution of ~0 kcal/mol for rotatable bond loss vs. ~0.8–1.5 kcal/mol per frozen rotatable bond for flexible analogs) [2]. Additionally, its TPSA of 50.4 Ų [1] sits well within the CNS drug-like space (<90 Ų) and oral drug-like space (<140 Ų).

Rotatable bonds TPSA Ligand efficiency Conformational entropy

Vendor Purity and Availability: Dual-Source Supply with Defined Quality Specifications

6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one is commercially available from multiple independent vendors with defined purity specifications: 95% minimum purity from AKSci (USA) and 98% purity from Leyan (China) , as well as from CymitQuimica (Spain, Biosynth brand) at 95% minimum purity . This multi-vendor availability with documented purity specifications contrasts with the limited single-source supply of several close analogs: the 8-fluoro regioisomer is available exclusively as a TFA salt , and the non-fluorinated parent scaffold is available only as a TFA salt . The H302/H315/H319/H335 GHS hazard classification is documented in PubChem based on ECHA C&L notification [1], enabling straightforward safety assessment for laboratory handling.

Purity Vendor qualification Supply chain Quality assurance

Recommended Application Scenarios for 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Leveraging Conformational Pre-organization and Ligand Efficiency

[Note: This scenario is based on computed physicochemical properties and class-level inference from the spiroazetidine literature; direct experimental binding or permeability data for this specific compound are not yet publicly available as of the search date.]

Parallel Library Synthesis via Free Azetidine NH Functionalization

[Note: Application recommendation is based on structural features documented in vendor and PubChem records; no specific library synthesis data for this compound was identified.]

Metabolic Stability Optimization in Lead Series Featuring Piperidine or Pyrrolidine Isosteres

[Note: Metabolic stability advantage is inferred from spiroazetidine class literature (Enamine, 2025); direct comparative microsomal or hepatocyte stability data for this exact compound vs. its piperidine analog are not available.]

¹⁹F NMR Probe for Binding and Metabolism Studies in Early-Stage Drug Discovery

[Note: This scenario is based on the well-established utility of ¹⁹F NMR in drug discovery and the confirmed presence of a single fluorine atom in the target compound.]

Quote Request

Request a Quote for 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.